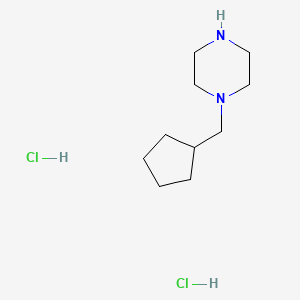

1-(cyclopentylmethyl)piperazine Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(cyclopentylmethyl)piperazine dihydrochloride is a chemical compound that is related to various piperazine derivatives with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and studied for their biological activities, such as cerebral vasodilators, substance P antagonists, and agents with antibacterial and antifungal properties . Piperazine derivatives are of significant interest in medicinal chemistry due to their versatility and presence in compounds with a wide range of therapeutic applications.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and cyclization reactions. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms . Another example is the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, which involved a sequence of reactions including alkylation and reduction, with a total yield of 48.2% . These methods reflect the complexity and multi-step nature of synthesizing piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using techniques such as single-crystal X-ray diffraction analysis. For example, the crystal and molecular structure of 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride was determined, revealing a chair conformation with a symmetry center and specific bond distances and angles . The molecular structures of these compounds are crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are essential for their biological activity. The synthesis processes often involve reactions such as cyclization, Mannich reactions, and the formation of hydrochloride salts . These reactions are tailored to introduce specific functional groups that are important for the desired pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and hydrogen-bonding networks, are influenced by their molecular structures. Polymorphism, as observed in the crystallization of piperazine-2,5-diones, affects the physical properties and could have implications for the compound's stability and bioavailability . The formation of hydrochloride salts, as seen in various syntheses, is a common strategy to improve the solubility of these compounds in aqueous media, which is important for their pharmacological application .

科学的研究の応用

Analogues in Oncology and Diagnostic Applications

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a related compound to 1-(cyclopentylmethyl)piperazine Dihydrochloride, is identified as a lead candidate for therapeutic and diagnostic applications in oncology. Modifications in its structure to reduce lipophilicity have been explored to improve its utility in these applications (Abate et al., 2011).

Synthesis Methods

Research on the synthesis methods of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate related to 1-(cyclopentylmethyl)piperazine Dihydrochloride, has been documented. Two synthetic methods were described, focusing on improving the quality and quantity of the final product (Li Ning-wei, 2006).

Structural Analysis

The crystal and molecular structure of 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride, a structurally related compound, was determined using single-crystal X-ray diffraction analysis. This research offers insights into the structural characteristics of similar piperazine derivatives (Dung et al., 1987).

Pharmaceutical Applications

Several piperazine derivatives, including those related to 1-(cyclopentylmethyl)piperazine Dihydrochloride, have been used in the pharmaceutical industry for their central pharmacological activities. These compounds are involved in the activation of monoamine pathways and have applications as antipsychotics, antidepressants, and anxiolytics (Brito et al., 2018).

特性

IUPAC Name |

1-(cyclopentylmethyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-4-10(3-1)9-12-7-5-11-6-8-12;;/h10-11H,1-9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGRWMTVMBSLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388020 |

Source

|

| Record name | 1-(cyclopentylmethyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopentylmethyl)piperazine Dihydrochloride | |

CAS RN |

1048649-04-2 |

Source

|

| Record name | 1-(cyclopentylmethyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)